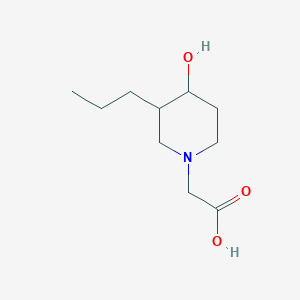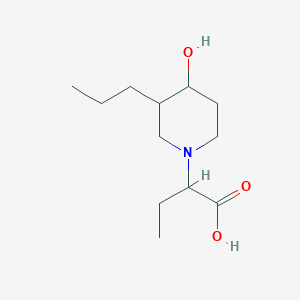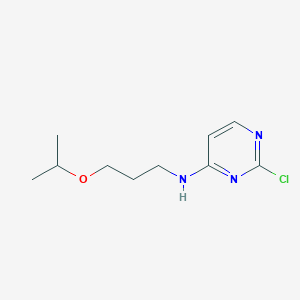
2-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine (CIPPA) is an organic compound that belongs to a class of compounds known as heterocyclic amines. CIPPA is a relatively new compound and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidines
Pyrimidines, including compounds structurally related to 2-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine, have been synthesized through various chemical reactions. For example, aromatic methyl ketimines reacted with halonitriles, leading to the formation of pyrimidines with polyhaloalkyl groups, showcasing the versatility of pyrimidine synthesis (Sosnovskikh et al., 2002). Similarly, 2-aminopyrrole-3-carbonitriles underwent reactions to form pyrrolo[2,3-d]pyrimidin-4-amines, highlighting another approach to synthesizing pyrimidine derivatives (Hilmy, 2002).
Chemical Reactivity
The chemical behavior of pyrimidine derivatives is of interest due to their potential in forming a variety of nitrogen heterocyclic compounds. For instance, a β-chloroenaldehyde derivative of a pyrimidine compound exhibited reactivity towards primary and heterocyclic amines, leading to the formation of Schiff bases and serving as a building block for various nitrogen heterocycles (Farouk et al., 2021).
Biological and Pharmacological Research
Anticancer Activity
Certain pyrimidine derivatives have shown selective anticancer activities. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives exhibited selective activities against specific cancer cell lines, indicating their potential as anticancer agents (Wei & Malhotra, 2012).
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have also been synthesized and evaluated for antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azitidinone analogues were tested against various bacterial, fungal strains, and mycobacterium tuberculosis, demonstrating the potential of pyrimidine compounds in antimicrobial and antitubercular drug development (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-5-12-9-4-6-13-10(11)14-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXOAWZBVFDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
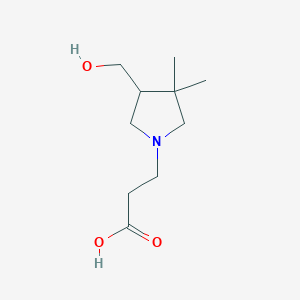
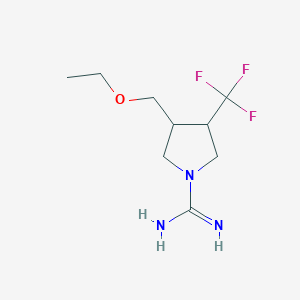
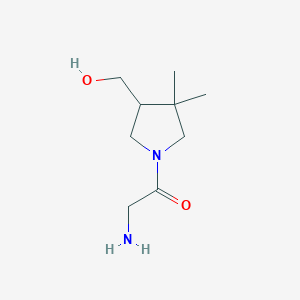
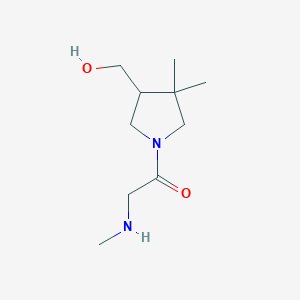
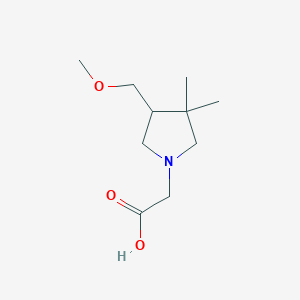
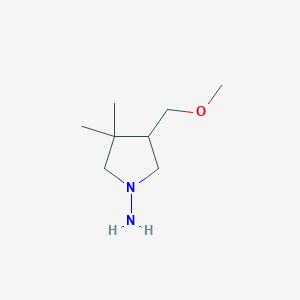
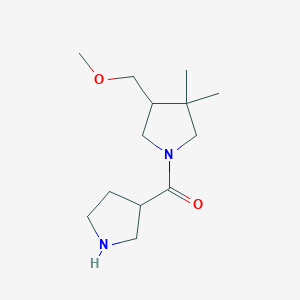


![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
